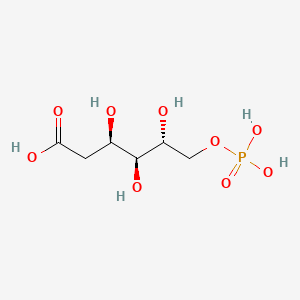

2-Deoxy-6-phosphogluconate

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

3006-63-1 |

|---|---|

分子式 |

C6H13O9P |

分子量 |

260.14 g/mol |

IUPAC 名称 |

(3R,4S,5R)-3,4,5-trihydroxy-6-phosphonooxyhexanoic acid |

InChI |

InChI=1S/C6H13O9P/c7-3(1-5(9)10)6(11)4(8)2-15-16(12,13)14/h3-4,6-8,11H,1-2H2,(H,9,10)(H2,12,13,14)/t3-,4-,6+/m1/s1 |

InChI 键 |

LTHDIZOWAIGONP-KODRXGBYSA-N |

SMILES |

C(C(C(C(COP(=O)(O)O)O)O)O)C(=O)O |

手性 SMILES |

C([C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)C(=O)O |

规范 SMILES |

C(C(C(C(COP(=O)(O)O)O)O)O)C(=O)O |

同义词 |

2-deoxy-6-phosphogluconate |

产品来源 |

United States |

Metabolic Pathways Involving 2 Deoxy 6 Phosphogluconate

The Entner-Doudoroff Pathway (EDP)

The Entner-Doudoroff Pathway (EDP) is a metabolic sequence that catabolizes glucose to pyruvate (B1213749). wikipedia.orglibretexts.org Discovered by Michael Doudoroff and Nathan Entner in 1952 in the bacterium Pseudomonas saccharophila, this pathway is distinct from the more commonly known Glycolysis (Embden-Meyerhof-Parnas or EMP pathway). libretexts.orgou.edu The central intermediate unique to the EDP is 2-keto-3-deoxy-6-phosphogluconate (KDPG). pnas.orgnih.gov

2-Keto-3-deoxy-6-phosphogluconate (KDPG) holds a pivotal position in the Entner-Doudoroff Pathway. It is formed from 6-phosphogluconate through a dehydration reaction catalyzed by the enzyme 6-phosphogluconate dehydratase (Edd). wikipedia.orgfrontiersin.org The formation of KDPG is a critical step that commits the glucose metabolite to this specific catabolic route. frontiersin.org

Following its synthesis, KDPG is the substrate for the key enzyme of the pathway, KDPG aldolase (B8822740) (Eda). wikipedia.orgou.edu This enzyme catalyzes a reversible aldol (B89426) cleavage of KDPG, yielding two three-carbon molecules: pyruvate and glyceraldehyde-3-phosphate (G3P). ou.eduebi.ac.ukpnas.org The G3P molecule then enters the lower, shared segment of the EMP pathway to be converted into a second molecule of pyruvate. wikipedia.orgdspmuranchi.ac.in The direct generation of pyruvate from a six-carbon intermediate is a defining feature of the EDP and highlights the central role of KDPG in this metabolic strategy. ou.edu The accumulation of KDPG has been observed to inhibit bacterial growth, underscoring the importance of its efficient cleavage by KDPG aldolase for normal metabolic function. nih.gov

The Entner-Doudoroff Pathway represents one of three primary routes for glucose degradation, alongside the Embden-Meyerhof-Parnas (EMP) pathway and the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). These pathways differ in their key enzymes, energy yields, and primary metabolic functions. pnas.orgnih.gov

The fundamental distinction lies in the initial six-carbon cleavage strategy. ou.edu The EMP pathway cleaves fructose-1,6-bisphosphate into two triose phosphates, whereas the EDP cleaves KDPG into pyruvate and glyceraldehyde-3-phosphate. ou.edu This difference leads to a variation in the net energy yield. For each molecule of glucose, the EDP produces 1 ATP, 1 NADH, and 1 NADPH. wikipedia.orgdspmuranchi.ac.in In contrast, the EMP pathway yields a net of 2 ATP and 2 NADH. wikipedia.orgnih.gov The PPP's primary role is anabolic, producing NADPH for biosynthetic reactions and precursor metabolites, rather than ATP generation. nih.gov

The EDP is considered more thermodynamically favorable than the EMP pathway and requires significantly less enzymatic protein to achieve the same glycolytic flux. pnas.orgnih.gov This makes the EDP an efficient pathway for organisms that are nutrient-limited rather than ATP-limited, such as many photosynthetic microbes. pnas.orgpnas.org Furthermore, unlike the EMP and PPP, the EDP does not share intermediates with the Calvin-Benson cycle, which prevents the formation of futile cycles in photosynthetic organisms that fix CO2. pnas.orgnih.gov

Table 1: Comparative Analysis of Glycolytic Pathways

| Feature | Entner-Doudoroff (ED) Pathway | Glycolysis (EMP) Pathway | Pentose Phosphate (OPP) Pathway |

| Key Intermediate | 2-Keto-3-deoxy-6-phosphogluconate (KDPG) | Fructose-1,6-bisphosphate | Ribulose-5-phosphate |

| Key Enzymes | 6-phosphogluconate dehydratase, KDPG aldolase wikipedia.org | Phosphofructokinase, Fructose-bisphosphate aldolase pnas.org | Glucose-6-phosphate dehydrogenase, 6-phosphogluconate dehydrogenase pnas.org |

| Net ATP Yield per Glucose | 1 ATP wikipedia.org | 2 ATP wikipedia.org | Variable, not primary function |

| Net Reducing Power Yield per Glucose | 1 NADH, 1 NADPH wikipedia.org | 2 NADH wikipedia.org | 2 NADPH |

| Primary Function | ATP production, NADPH production, precursor synthesis nih.govnih.gov | ATP production, precursor synthesis nih.gov | NADPH production, precursor synthesis (e.g., for nucleotides) nih.gov |

Initially thought to be confined to a small group of prokaryotes, the Entner-Doudoroff pathway is now recognized as being widely distributed across all three domains of life: Bacteria, Archaea, and Eukarya. ou.eduasm.org Its presence is considered ancient, with some suggestions that it predates the EMP pathway. asm.orgnih.gov

The EDP is a prominent feature of glucose metabolism in many Gram-negative bacteria. wikipedia.org It is the primary glycolytic route in organisms like Pseudomonas, Azotobacter, Rhizobium, and Agrobacterium. dspmuranchi.ac.inlibretexts.org Escherichia coli possesses a functional EDP, which is particularly important for colonizing the mammalian intestine and utilizing sugar acids like gluconate. asm.orgnih.govasm.org Other examples include Zymomonas mobilis, which uses the EDP as its sole pathway for glucose catabolism, and the pathogen Vibrio cholerae. ou.edunih.gov

In the domain Archaea, the EDP is also widespread, though often in modified forms. wikipedia.orgnih.gov These variations include a semi-phosphorylative pathway, where glucose is first oxidized to gluconate before phosphorylation, and a non-phosphorylative pathway. nih.gov The semi-phosphorylative version is found in halophilic (salt-loving) archaea like Haloferax volcanii, while the non-phosphorylative route has been identified in thermoacidophiles such as Sulfolobus solfataricus and Picrophilus torridus. nih.govasm.org

While less common than in their Gram-negative counterparts, the EDP has been identified in certain Gram-positive bacteria. wikipedia.org A notable example is Enterococcus faecalis, a bacterium found in the gastrointestinal tracts of humans and other mammals. libretexts.orglibretexts.org Some species of Clostridium also utilize a modified, semi-phosphorylative version of the EDP. wikipedia.org

For a long time, the EDP was thought to be absent in photosynthetic eukaryotes and cyanobacteria. However, recent research has overturned this view, providing strong evidence for a functional EDP in these groups. pnas.orgresearchgate.net The key enzyme, KDPG aldolase, is widespread among cyanobacteria, with genomic data showing it is even more common than the key EMP pathway enzyme, phosphofructokinase, in this phylum. pnas.orgpnas.org In fact, 92% of sequenced cyanobacteria possess the gene for KDPG aldolase. pnas.org The pathway is physiologically significant in cyanobacteria like Synechocystis, especially under conditions of fluctuating CO2 levels or mixed-light-and-glucose (mixotrophic) conditions. nih.govfrontiersin.org

The discovery extends to eukaryotic photosynthesizers. The genes for EDP enzymes have been found in algae, mosses, ferns, and various higher plants. wikipedia.orgpnas.orgnih.gov Functional KDPG aldolase enzymes have been characterized in the green alga Phaeodactylum tricornutum and in the higher plant barley (Hordeum vulgare). nih.govbiologynotesonline.com In plants, the pathway appears to be active during periods of growth, such as in germinating seeds and developing roots. researchoutreach.orgresearchoutreach.org Phylogenetic analyses suggest that plants and other photosynthetic eukaryotes acquired the EDP genes from the cyanobacterial ancestor of plastids through endosymbiotic gene transfer. pnas.orgnih.gov

Table 2: Distribution of the Entner-Doudoroff Pathway in Various Organisms

| Domain/Group | Examples | Pathway Type | Significance |

| Gram-Negative Bacteria | Pseudomonas saccharophila, Escherichia coli, Zymomonas mobilis, Vibrio cholerae ou.edudspmuranchi.ac.innih.gov | Classical | Primary glycolytic route in many; utilization of sugar acids. dspmuranchi.ac.innih.gov |

| Gram-Positive Bacteria | Enterococcus faecalis, Clostridium spp. wikipedia.orglibretexts.org | Classical / Semi-phosphorylative | Rare but present; alternative to glycolysis. libretexts.org |

| Archaea | Haloferax volcanii (halophile), Sulfolobus solfataricus (thermoacidophile) nih.govasm.org | Semi-phosphorylative / Non-phosphorylative | Adaptation to extreme environments. nih.gov |

| Cyanobacteria | Synechocystis sp. PCC 6803 frontiersin.org | Classical | Widespread; important for glycogen (B147801) breakdown and mixotrophic growth. pnas.orgfrontiersin.org |

| Eukaryotic Algae | Phaeodactylum tricornutum biologynotesonline.com | Classical | Acquired via endosymbiosis. pnas.org |

| Mosses & Ferns | General presence of EDP enzyme genes wikipedia.orgpnas.org | Classical | Acquired via endosymbiosis; role under investigation. pnas.org |

| Higher Plants | Hordeum vulgare (barley), rice, maize, potato researchoutreach.orgresearchoutreach.org | Classical | Active in growth phases (e.g., germination). researchoutreach.org |

Enzymology of 2 Deoxy 6 Phosphogluconate Transformation

6-Phosphogluconate Dehydratase (EDD; EC 4.2.1.12)

6-Phosphogluconate dehydratase, systematically named 6-phospho-D-gluconate hydro-lyase, is a crucial enzyme in the ED pathway. wikipedia.org It catalyzes the dehydration of 6-phosphogluconate to form 2-keto-3-deoxy-6-phosphogluconate (KDPG). psu.eduwikipedia.orgebi.ac.uk This enzyme belongs to the family of lyases, specifically the hydro-lyases that cleave carbon-oxygen bonds. wikipedia.org

The dehydration of 6-phospho-D-gluconate by EDD is an irreversible reaction that results in the formation of 2-dehydro-3-deoxy-6-phospho-D-gluconate, also known as 2-keto-3-deoxy-6-phosphogluconate (KDPG), and water. wikipedia.orgnih.gov This reaction is the first committed step of the Entner-Doudoroff pathway. ebi.ac.uk The enzyme facilitates the removal of a water molecule from the substrate, leading to the formation of the keto-acid product. researchgate.net

6-Phosphogluconate dehydratase enzymes are typically homodimers or homotetramers. frontiersin.org For instance, the EDD from Caulobacter crescentus is a homodimer with a molecular weight of approximately 130 kDa under native conditions, composed of two 63.2 kDa subunits. frontiersin.org Similarly, the enzyme from Zymomonas mobilis and Shewanella oneidensis also exists as a homodimer. frontiersin.org These enzymes are part of the IlvD/EDD family, which includes other sugar acid and phospho-sugar acid dehydratases. frontiersin.org Structurally, they consist of an N-terminal and a C-terminal domain. ebi.ac.uk

EDD exhibits specificity for its substrate, 6-phosphogluconate. For example, the EDD from Caulobacter crescentus (CcEDD) does not show detectable activity with D-gluconate, D-galactonate, D-xylonate, or D-glucose-1-phosphate. nih.gov The kinetic parameters for CcEDD follow Michaelis-Menten kinetics. nih.gov

| Enzyme Source | K_M (for 6-phosphogluconate) | V_max |

| Caulobacter crescentus | 0.3 mM | 61.6 U/mg |

| Rat Small Intestine (6PGD) | 595 ± 213 µM (for 6PG), 53.03 ± 1.99 µM (for NADP) | 8.91 ± 1.92 U/mg protein |

| Sulfolobus solfataricus (rSso_DHAD) | 2.42 ± 0.19 mM (for D-gluconate) | 13.8 ± 0.4 U/mg (for D-gluconate) |

The enzyme from Caulobacter crescentus has a Vmax of 61.6 U/mg and a KM value for 6-phosphogluconate of 0.3 mM. nih.gov The enzyme from rat small intestine has a KM of 595 ± 213 microM for 6-phosphogluconate and a Vmax of 8.91 ± 1.92 U/mg of protein. nih.gov The dihydroxy-acid dehydratase from Sulfolobus solfataricus (rSso_DHAD), which also acts on D-gluconate, has a KM of 2.42 ± 0.19 mM and a Vmax of 13.8 ± 0.4 U/mg for this substrate. koreascience.kr

The stability and activity of 6-phosphogluconate dehydratase can be influenced by certain co-factors. For the Caulobacter crescentus EDD, the presence of 5 mM MnCl2 is required during purification and for storage to maintain its activity. nih.gov In the presence of MnCl2, the enzyme retains about 90% of its activity after three days at 4°C. nih.gov The enzyme also contains a [2Fe-2S] iron-sulfur cluster, which is sensitive to superoxide. researchgate.netnih.gov This cluster is proposed to be the target site for inactivation by oxidation. nih.gov Fluoride ions have been shown to stabilize the dehydratase and protect it from oxidants. nih.gov

The gene encoding 6-phosphogluconate dehydratase is denoted as edd. ebi.ac.uknih.gov In many bacteria, the edd gene is part of an operon associated with other genes of the Entner-Doudoroff pathway. researchgate.net In Escherichia coli, the edd and eda genes, which encode KDPG aldolase (B8822740), are co-transcribed as an operon. nih.gov The edd structural gene in E. coli is 1,809 bases long and encodes a protein of 602 amino acids. nih.gov Similarly, in Pseudomonas putida, the edd and glk (glucokinase) genes form an operon. researchgate.net In Vibrio cholerae, the genes of the ED pathway are organized into two operons, gntP-eda and gntK-edd. psu.edu

Requirement for Co-factors (e.g., MnCl2) and Stability

2-Keto-3-deoxy-6-phosphogluconate Aldolase (KDPG Aldolase / EDA; EC 4.1.2.14)

2-Keto-3-deoxy-6-phosphogluconate aldolase, also known as KDPG aldolase or EDA, is the second key enzyme of the Entner-Doudoroff pathway. psu.edunih.gov It catalyzes the reversible cleavage of 2-keto-3-deoxy-6-phosphogluconate (KDPG) into pyruvate (B1213749) and D-glyceraldehyde-3-phosphate. nih.govuniprot.orgdrugbank.com This reaction proceeds through a class I Schiff base mechanism. nih.govnih.gov The enzyme is a member of the pyruvate/phosphoenolpyruvate aldolase family. researchgate.net In Escherichia coli, the eda gene encodes a protein of 213 amino acids. nih.gov The structure of KDPG aldolase from Pseudomonas putida has been determined and shows a trimeric arrangement. nih.gov

Catalytic Mechanism of Retro-Aldol Cleavage to Pyruvate and Glyceraldehyde-3-phosphate

The catalytic cycle involves several key steps. A proton transfer between the zwitterionic pair Glu-45 and Lys-133 in the active site activates the lysine (B10760008) residue to act as a nucleophile. wikipedia.org The activated lysine attacks the carbonyl group of KDPG. wikipedia.org This is followed by base catalysis, facilitated by a water molecule and the glutamate (B1630785) residue (Glu-45), which leads to the cleavage of the C3-C4 bond, releasing glyceraldehyde-3-phosphate. wikipedia.orgnih.gov Finally, the resulting pyruvate-enamine intermediate is hydrolyzed to release pyruvate and regenerate the free enzyme. nih.gov

Role of Schiff Base Formation in Catalysis

The formation of a Schiff base is a hallmark of class I aldolases, including KDPG aldolase. pnas.orgnih.govjmb.or.kr This covalent intermediate is formed between the ε-amino group of a specific lysine residue in the active site (Lys-133 in E. coli) and the keto group of the substrate, KDPG. pnas.orgnih.gov The formation of the Schiff base begins with the nucleophilic attack of the lysine amine on the substrate's carbonyl carbon, forming a carbinolamine intermediate. wikipedia.orgpnas.org This intermediate then dehydrates to form the protonated Schiff base (or imine). pnas.orgebi.ac.uk

The positively charged Schiff base acts as an electron sink, stabilizing the negative charge that develops at the C4 position during the carbon-carbon bond cleavage, thereby facilitating the retro-aldol reaction. nih.gov The process is reversible, and in the condensation reaction, the Schiff base formed with pyruvate creates a nucleophilic enamine that attacks the aldehyde substrate. pnas.orgnih.gov

Enzyme Structure and Active Site Characteristics (e.g., Lysine Residues)

KDPG aldolase typically exists as a homotrimer, with each subunit having a molecular weight of approximately 23-24 kDa. wikipedia.orgou.edu The individual subunits fold into a classic (α/β)8 barrel, also known as a TIM barrel structure. wikipedia.orgresearchgate.net This structure consists of eight parallel β-strands forming a central barrel, surrounded by eight α-helices. wikipedia.orgresearchgate.net The active site is located in a depression at the C-terminal end of the β-barrel. pnas.orgresearchgate.net

Key residues within the active site are crucial for catalysis. In Escherichia coli KDPG aldolase, Lys-133 is the essential lysine residue that forms the Schiff base intermediate. pnas.orgnih.gov Another critical residue is Glu-45, which acts as a general acid/base catalyst. wikipedia.orgpnas.orgebi.ac.uk These two residues form a zwitterionic pair that is central to the catalytic mechanism. wikipedia.org Other conserved residues, such as Arg-49 and Phe-135, also play important roles. Arg-49 is thought to interact with the substrate's carboxylate group, while Phe-135 contributes to the stereospecific alignment of the substrate through hydrophobic interactions. pnas.orgresearchgate.net The active site also contains a phosphate-binding loop (P-loop) that interacts with the phosphate (B84403) group of the substrate. jmb.or.krresearchgate.net

Table 1: Key Active Site Residues of E. coli KDPG Aldolase and Their Functions

| Residue | Function | References |

| Lys-133 | Forms Schiff base intermediate with the substrate. | pnas.org, nih.gov |

| Glu-45 | Acts as a general acid/base catalyst. | pnas.org, wikipedia.org, ebi.ac.uk |

| Arg-49 | May orient the substrate via interaction with the carboxylate group. | pnas.org, nih.gov |

| Phe-135 | Contributes to stereospecific substrate alignment via hydrophobic interactions. | pnas.org, wikipedia.org |

Substrate Specificity and Promiscuity with Unnatural Electrophilic Substrates

While KDPG is the natural substrate for KDPG aldolase, the enzyme exhibits a degree of substrate promiscuity. uniprot.orgacs.org It can accept a range of unnatural electrophilic aldehydes as substrates in the aldol (B89426) condensation reaction. pnas.orgacs.org This promiscuity has made KDPG aldolase a useful biocatalyst in organic synthesis for the stereocontrolled formation of carbon-carbon bonds. pnas.orgacs.orgcapes.gov.br

Studies have shown that KDPG aldolases from different bacterial sources, such as Pseudomonas putida, Escherichia coli, and Zymomonas mobilis, display varying degrees of substrate specificity and stability. acs.org The primary requirements for an aldehyde to be a substrate appear to be minimal steric hindrance and the presence of electron-withdrawing groups near the reaction center. acs.org For instance, the enzyme can catalyze the condensation of pyruvate with short-chain, non-carbohydrate aldehydes. acs.org However, the efficiency of these reactions can be significantly lower than with the natural substrate. Structure-guided mutagenesis has been employed to engineer KDPG aldolase variants with enhanced catalytic efficiency towards hydrophobic aldehydes. nih.gov

Diastereoselectivity in Aldol Condensations

KDPG aldolase catalyzes aldol condensations with high stereoselectivity, which is a valuable trait for synthetic applications. ebi.ac.ukacs.org The enzyme typically produces a single diastereomer of the aldol adduct. acs.org The stereochemical outcome is determined by the specific enzyme and the structure of the substrates.

For example, KDPG aldolases from E. coli and P. putida are specific for the D-stereochemical configuration at the C2 position of the electrophilic substrate. acs.org In contrast, the enzyme from Zymomonas mobilis shows little to no stereochemical discrimination with respect to the electrophile. acs.org This diastereoselectivity is under kinetic control, meaning the observed product distribution is a result of the relative rates of formation of the different stereoisomers. acs.org The ability to control the stereochemistry of the product by choosing the appropriate enzyme source highlights the synthetic utility of KDPG aldolases. acs.org

Genetic Encoding and Association with EDP

The gene encoding KDPG aldolase is commonly designated as eda. ou.edu This gene is a key component of the operons responsible for the Entner-Doudoroff Pathway (EDP), a metabolic route for glucose catabolism found in many bacteria. ou.eduuniprot.orgwikipedia.org The EDP is an alternative to the more common Embden-Meyerhof-Parnas (glycolysis) pathway. wikipedia.orgwikipedia.org

In the classical EDP, glucose is converted to KDPG in two steps. KDPG is then cleaved by KDPG aldolase into pyruvate and glyceraldehyde-3-phosphate. ou.eduwikipedia.org The glyceraldehyde-3-phosphate is further metabolized via the lower part of the glycolytic pathway to yield another molecule of pyruvate. wikipedia.org The presence of the eda gene and a functional KDPG aldolase is a defining feature of organisms that utilize the EDP. wikipedia.org There are also variations of the EDP, such as the semi-phosphorylative pathway found in some archaea, where KDPG is formed from 2-keto-3-deoxygluconate (B102576) (KDG) and then cleaved by a bifunctional KDG/KDPG aldolase. asm.org

Interaction with 6-Phosphogluconate Dehydrogenase (6PGDH; EC 1.1.1.44)

In organisms that possess both the Entner-Doudoroff pathway and the pentose (B10789219) phosphate pathway, there is a potential for metabolic crosstalk. 2-keto-3-deoxy-6-phosphogluconate (KDPG) has been shown to act as an inhibitor of 6-phosphogluconate dehydrogenase (6PGDH), a key enzyme of the pentose phosphate pathway. oup.com

This inhibition is competitive, meaning that KDPG competes with the natural substrate of 6PGDH, 6-phosphogluconate, for binding to the enzyme's active site. oup.com The accumulation of KDPG, for instance in a mutant strain of E. coli lacking a functional KDPG aldolase (eda mutant), can lead to the inhibition of the pentose phosphate pathway. oup.com This inhibition can result in bacteriostasis, or the cessation of cell growth, due to the inability to produce essential biosynthetic precursors like ribose-5-phosphate (B1218738) and erythrose-4-phosphate, which are products of the pentose phosphate pathway. oup.com This interaction highlights the intricate regulatory mechanisms that govern central carbon metabolism.

2-Deoxy-6-phosphogluconate as an Alternative Substrate for 6PGDH

6-phosphogluconate dehydrogenase (6PGDH) catalyzes the oxidative decarboxylation of 6-phosphogluconate to produce ribulose 5-phosphate and CO2. nih.gov Investigations using this compound as an alternative substrate have revealed key aspects of the enzyme's function. nih.gov While the natural reaction involves both oxidation and decarboxylation, the use of this analog allows for the separation and study of these individual steps. iucr.org

Enzymes from various species, including sheep liver, human erythrocytes, and the protozoan parasite Trypanosoma brucei, can oxidize this compound. nih.gov This oxidation leads to the formation of an intermediate, 2-deoxy-3-keto-6-phosphogluconate. nih.gov The ability of 6PGDH to process this analog, albeit with different efficiencies across species, underscores the enzyme's substrate flexibility and provides a valuable tool for mechanistic studies. nih.govresearchgate.net

The interaction of this compound with 6PGDH has been a key area of research, particularly in the context of developing species-specific inhibitors. For instance, significant differences in affinity for this analog have been observed between the enzymes from T. brucei and sheep liver, suggesting potential for targeted drug design. researchgate.netrcsb.org

**Table 1: Kinetic Parameters of 6PGDH with 6-phosphogluconate and this compound in *Trypanosoma brucei***

| Substrate | K_m_ Value |

|---|---|

| 6-phosphogluconate (6PG) | 3.5 mM |

| This compound (2-deoxy-6PG) | 9.6 mM |

Data sourced from ResearchGate researchgate.net

Regulatory Implications and Allosteric Modulation

The transformation of this compound has provided significant insights into the regulatory mechanisms of 6PGDH. The natural substrate, 6-phosphogluconate, has been shown to act as an allosteric activator of the enzyme. nih.gov This homotropic allosteric modulation is crucial for the enzyme's catalytic efficiency. nih.goviucr.org

Studies involving the decarboxylation of the intermediate analog, 2-deoxy-3-keto-6-phosphogluconate, have highlighted this regulatory role. nih.gov It was observed that low concentrations of 6-phosphogluconate significantly increase the rate of decarboxylation of this intermediate by 6PGDH from sheep liver. nih.gov This suggests that the binding of 6-phosphogluconate to an allosteric site enhances the enzyme's catalytic activity. nih.gov

Furthermore, the product of the main reaction, NADPH, acts as an inhibitor of 6PGDH. nih.gov This product inhibition, coupled with the activation by the substrate, creates a sophisticated two-way regulatory system. nih.gov When NADPH levels are high, the pentose phosphate pathway is inhibited. Conversely, when NADPH is consumed and its concentration drops, the inhibition is relieved, and the rising levels of 6-phosphogluconate act as an activator, ensuring its rapid processing through the pathway. nih.gov The study of this compound and its intermediates has been pivotal in dissecting these complex regulatory interactions. nih.govnih.gov

Biological and Physiological Significance of 2 Deoxy 6 Phosphogluconate Metabolism

Role in Diverse Carbon Source Utilization Beyond Glucose

While glucose is a primary carbon source for many organisms, the metabolic machinery involving 2-Deoxy-6-phosphogluconate allows certain bacteria to thrive on a wider variety of nutrients. The Entner-Doudoroff pathway, where this compound is a central player, is not limited to glucose breakdown. wikipedia.org It is essential for the utilization of other sugar acids and sugar polymers. frontiersin.org

For instance, in Escherichia coli, the oxidation of glucose in the periplasm to gluconate can activate the ED pathway, highlighting its role in aerobic environments. asm.org Similarly, Pseudomonas putida metabolizes glucose almost exclusively through the ED pathway. conicet.gov.ar This pathway is also obligatory for gluconate catabolism in Vibrio cholerae. asm.org Furthermore, studies have shown that fast-growing rhizobia can utilize a broad range of carbon substrates, including various hexoses and pentoses, which are funneled through metabolic routes connected to the ED pathway. annualreviews.org The ability to metabolize these alternative carbon sources provides a significant advantage, allowing bacteria to adapt and survive in diverse and competitive environments. asm.orgresearchgate.net

The table below summarizes the role of the Entner-Doudoroff pathway, and by extension this compound, in the metabolism of various carbon sources in different bacteria.

| Bacterium | Carbon Source(s) Metabolized via ED Pathway | Reference |

| Escherichia coli | Gluconate | asm.org |

| Pseudomonas putida | Glucose | conicet.gov.ar |

| Vibrio cholerae | Gluconate | asm.org |

| Fast-growing Rhizobia | Hexoses, Pentoses | annualreviews.org |

| Pseudomonas aeruginosa | Glucose, Gluconate | asm.org |

Contributions to Microbial Growth, Fitness, and Biofilm Phenotypes

The metabolism of this compound directly impacts microbial growth and survival. In Campylobacter, the presence of the ED pathway provides a significant advantage for prolonged growth and extended stationary-phase survival when glucose is available. frontiersin.org The generation of NADPH through this pathway is also crucial for counteracting oxidative stress, a common challenge for aerobic bacteria. conicet.gov.ar

Biofilm formation, a critical aspect of microbial life that enhances persistence and resistance, is also influenced by this compound metabolism. In Vibrio cholerae, activation of the ED pathway has been shown to inhibit biofilm formation in vitro. asm.org Conversely, in some isolates of Campylobacter, the ED pathway promotes biofilm formation. whiterose.ac.uk In Pseudomonas aeruginosa, glycerol (B35011) metabolism, which connects to the ED pathway, impacts biofilm matrix production. nih.gov A study on a Roseobacteraceae bacterium demonstrated that biofilm formation stabilizes metabolism, including the activity of KDPG aldolase (B8822740), under temperature stress. nih.gov These findings underscore the context-dependent role of this metabolic pathway in shaping microbial community behavior.

Implications in Pathogenesis and Virulence Mechanisms

The metabolic pathways involving this compound are not only important for bacterial survival but can also be intricately linked to their ability to cause disease. In the human pathogen Vibrio cholerae, the causative agent of cholera, a functional ED pathway is not only required for gluconate utilization but also contributes to its pathogenicity. nih.gov Selective activation of this pathway leads to an increase in the expression of key virulence genes. asm.orgnih.gov A mutant strain with a defective ED pathway showed reduced cholera toxin production and was less successful in colonizing the intestines in animal models. asm.org

In the plant pathogen Pseudomonas syringae, it is speculated that phosphorylated metabolic intermediates, such as 2-keto-3-deoxy-6-phosphogluconate, may act as signaling molecules that regulate virulence gene expression in response to host-derived sugars. nsf.gov Similarly, in the opportunistic pathogen Pseudomonas aeruginosa, the ED pathway is induced during catheter-associated urinary tract infections, although its direct essentiality for virulence in this specific context is still under investigation. asm.org These examples highlight how central carbon metabolism, including the turnover of this compound, can be integrated with the regulatory networks controlling virulence.

Metabolic Control and Regulation within Cellular Systems

The flow of carbon through the Entner-Doudoroff pathway is tightly regulated to maintain metabolic balance and prevent the accumulation of toxic intermediates.

Impact of Intracellular this compound Accumulation on Growth (Bacteriostasis)

The accumulation of phosphorylated intermediates from central metabolic pathways can inhibit cell growth. psu.edu Specifically, the buildup of 2-keto-3-deoxy-6-phosphogluconate (KDPG), the product of 6-phosphogluconate dehydratase, has been shown to be bacteriostatic, meaning it inhibits bacterial growth without killing the cells. psu.eduoup.comnih.gov In Escherichia coli, mutations in the eda gene, which encodes the KDPG aldolase that breaks down KDPG, lead to growth inhibition due to the accumulation of this intermediate. psu.eduoup.com Experiments have demonstrated that inducing the accumulation of KDPG to millimolar concentrations inside the cell leads to an immediate and significant decrease in the growth rate. oup.comnih.gov This bacteriostatic effect is reversible; cells can resume growth when transferred to a medium lacking a carbon source that feeds into the ED pathway, as the accumulated KDPG can leak out of the cells. psu.edu

Coordinated Regulation of Enzyme Activities and Carbon Flux

The activity of enzymes within the ED pathway and connected metabolic routes is subject to complex regulation to ensure a balanced flow of carbon. In Pseudomonas, the transcriptional regulator HexR controls the expression of genes for glucose catabolism. plos.org HexR is, in turn, allosterically regulated by KDPG. plos.orgresearchgate.net When glucose is available and KDPG levels rise, KDPG binds to HexR, causing it to detach from DNA and allowing the expression of genes needed for glucose metabolism. plos.org

Furthermore, in Pseudomonas fluorescens, another transcriptional regulator, RccR, which is structurally similar to HexR and also controlled by KDPG, regulates different aspects of primary metabolism, including pyruvate (B1213749) metabolism and gluconeogenesis. plos.org This dual regulation by KDPG allows for the rapid coordination of multiple metabolic pathways in response to carbon source availability. plos.org The activity of 6-phosphogluconate dehydrogenase, an enzyme that can channel intermediates towards the pentose (B10789219) phosphate (B84403) pathway, is also subject to regulation by NADPH and its substrate, 6-phosphogluconate, ensuring that carbon flux is directed appropriately based on the cell's metabolic needs. nih.govnih.gov

Methodologies for Research and Analysis of 2 Deoxy 6 Phosphogluconate

Analytical Techniques for Quantification and Detection in Biological Samples

Accurate quantification and detection of 2-Deoxy-6-phosphogluconate (KDPG) in complex biological matrices are fundamental for metabolic studies. Various techniques have been developed and optimized for this purpose.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone for the analysis of KDPG. Anion-exchange HPLC is particularly effective for separating charged metabolites like KDPG from other cellular components. oup.comnih.gov This method has been successfully used to measure the intracellular accumulation of KDPG in Escherichia coli mutants, where concentrations were found to increase from undetectable levels to 2.0 mM within seconds of gluconate addition. oup.comnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for KDPG detection. researchgate.net By monitoring the characteristic transition of the KDPG molecule (m/z 257 → 79) in negative mode, researchers can detect and quantify KDPG with limits of detection and quantification as low as 2.5 and 8.3 pmol per assay, respectively. researchgate.net This technique has been instrumental in confirming the presence of KDPG in prokaryotes like E. coli and Agrobacterium tumefaciens and its absence in eukaryotes. researchgate.net HPLC coupled with a Charged Aerosol Detector (CAD) has also been utilized for the analysis of purified KDPG, providing quantitative data based on the detector's response. frontiersin.orgnih.govresearchgate.net

| Analytical Technique | Sample Matrix | Key Findings |

| Anion-Exchange HPLC | E. coli cell extracts | Rapid accumulation of intracellular KDPG to 2.0 mM in 15 seconds. oup.comnih.gov |

| HPLC-MS/MS | Prokaryotic and eukaryotic cell extracts | Detected KDPG in prokaryotes but not eukaryotes; LOD of 2.5 pmol. researchgate.net |

| HPLC-CAD | Purified KDPG solution | Confirmed purity and enabled quantification of enzymatically synthesized KDPG. frontiersin.orgnih.govresearchgate.net |

| HPLC with Pulsed Amperometry | Biological samples | Allows for detection and quantification of KDPG, 6-phosphogluconate, and pyruvate (B1213749). nih.gov |

Spectrophotometric assays provide a more accessible method for quantifying KDPG, often by coupling its conversion to a reaction that produces a detectable change in absorbance. A common approach involves a coupled enzyme assay using KDPG aldolase (B8822740) (EDA) and lactate (B86563) dehydrogenase (LDH). mdpi.com In this system, KDPG is cleaved by EDA to pyruvate and glyceraldehyde-3-phosphate. The resulting pyruvate is then reduced to lactate by LDH, a reaction that consumes NADH, leading to a decrease in absorbance at 340 nm. mdpi.comnih.gov This method has been used to determine the activity of KDPG aldolase and to quantify KDPG in various experimental setups. mdpi.com

Enzyme assays can also be used to confirm the activity of enzymes that produce KDPG, such as 6-phosphogluconate dehydratase (EDD). researchgate.net By coupling the EDD reaction with EDA, the production of KDPG can be indirectly measured by the subsequent formation of pyruvate. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of KDPG and for quantification. frontiersin.org Both ¹H, ¹³C, and ³¹P NMR have been used to analyze enzymatically synthesized and purified KDPG. frontiersin.org The chemical shifts and coupling constants observed in the NMR spectra provide detailed information about the molecular structure, confirming the identity and purity of the compound. frontiersin.org For instance, the ³¹P-NMR spectrum of isolated KDPG shows characteristic signals confirming the presence of the phosphate (B84403) group. frontiersin.org While not as commonly used for routine quantification in complex biological samples as chromatographic methods, NMR is invaluable for validating standards and for detailed structural studies. frontiersin.orgnih.gov

Spectrophotometric and Coupled Enzymatic Assays

Isotopic Labeling and Metabolic Flux Analysis

Isotopic labeling studies are essential for tracing the flow of atoms through metabolic pathways and for quantifying the relative contributions of different pathways to cellular metabolism. In the context of KDPG, ¹³C-labeling experiments are used to perform Metabolic Flux Analysis (MFA). acs.org By growing organisms on a ¹³C-labeled substrate like glucose, the resulting labeling patterns in downstream metabolites, including those of the ED pathway, can be analyzed. oup.comoup.com

This analysis, often performed using NMR or mass spectrometry, reveals the in vivo activity of metabolic routes. oup.com For example, MFA can distinguish the flux through the ED pathway versus the Pentose (B10789219) Phosphate Pathway (PPP) and glycolysis, as all three pathways can originate from glucose-6-phosphate. nih.govresearchgate.net These studies have been crucial in understanding how organisms like Pseudomonas putida utilize multiple pathways simultaneously for glucose catabolism. nih.gov

Genetic and Molecular Biology Approaches in Pathway Elucidation

Manipulating the genes that encode the enzymes of a metabolic pathway is a powerful strategy for understanding the pathway's function and regulation.

Creating mutant strains with specific gene deletions (knockouts) or with overexpressed genes allows researchers to study the consequences of altered enzyme levels. For instance, deleting the eda gene, which encodes KDPG aldolase, in E. coli leads to the accumulation of KDPG when grown on gluconate, a finding that was confirmed by HPLC analysis. oup.comnih.gov This approach directly demonstrates the role of EDA in KDPG metabolism and allows for the study of the physiological effects of high intracellular KDPG concentrations. oup.comnih.gov

Conversely, overexpressing the gene for 6-phosphogluconate dehydratase (edd) can be used to increase the production of KDPG from 6-phosphogluconate, a strategy employed for the enzymatic synthesis of KDPG standards. oup.com Studies in Gluconobacter oxydans involving the deletion of edd and eda revealed that the ED pathway is dispensable and even unfavorable for growth on mannitol, highlighting the importance of the Pentose Phosphate Pathway in this organism. nih.gov Similarly, deleting the edd gene in the industrial strain Pseudomonas plecoglossicida resulted in reduced growth but increased production of 2-ketogluconic acid, demonstrating the role of the ED pathway in glucose consumption. mdpi.com

| Genetic Modification | Organism | Key Finding |

| Deletion of eda (KDPG aldolase) | Escherichia coli | Accumulation of intracellular KDPG, leading to bacteriostasis. oup.comnih.gov |

| Overexpression of edd (6-phosphogluconate dehydratase) | Escherichia coli | Increased production of KDPG from 6-phosphogluconate. oup.com |

| Deletion of edd and eda | Gluconobacter oxydans | Improved cell mass formation on mannitol, indicating the PPP is the main catabolic route. nih.gov |

| Deletion of edd | Pseudomonas plecoglossicida | Decreased cell growth and increased 2-ketogluconic acid production. mdpi.com |

| Deletion of kdgA (KDPG aldolase) | Streptococcus pneumoniae | Increased virulence phenotypes. nih.gov |

Recombinant Enzyme Production and Purification

The study of this compound and its metabolic roles is intrinsically linked to the analysis of the enzymes that catalyze its formation and conversion. The production of these enzymes in sufficient quantity and purity for detailed biochemical and structural analysis is paramount. Recombinant DNA technology has become the standard method for overproducing these proteins, typically using bacterial expression systems like Escherichia coli.

Another crucial enzyme is 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase, which is involved in the Entner-Doudoroff pathway and catalyzes the reversible cleavage of KDPG to pyruvate and glyceraldehyde-3-phosphate. nih.govpnas.org This enzyme has been recombinantly produced from various sources, including Pseudomonas putida, Zymomonas mobilis, and Haloferax volcanii. nih.goviucr.orgasm.org The gene for KDPG aldolase from E. coli was cloned into the pKK-223 overexpression plasmid and the recombinant protein was purified using a two-step high-performance liquid chromatography (HPLC) protocol involving anion-exchange and hydrophobic chromatography. pnas.orgresearchgate.net For the enzyme from Zymomonas mobilis, the recombinant protein, featuring an N-terminal His-tag, was purified through sequential Ni-ion affinity and ion-exchange chromatography steps. jmb.or.kr In the case of the haloarchaeon Haloferax volcanii, the KDPG aldolase was overexpressed in its native host and purified by Ni-NTA affinity chromatography followed by size exclusion chromatography. asm.org

The enzyme 6-phosphogluconate dehydratase (EDD) from Caulobacter crescentus, which synthesizes KDPG from 6-phosphogluconate, was also recombinantly produced in E. coli. frontiersin.org A simple one-step purification using Ni-TED (nickel tris-carboxymethyl ethylene (B1197577) diamine) affinity chromatography yielded 19 mg of apparently pure protein from a 4.9 g cell wet weight. frontiersin.org

Table 1: Examples of Recombinant Enzyme Purification Protocols

| Enzyme | Source Organism | Expression System | Purification Method(s) | Yield/Purity | Reference(s) |

|---|---|---|---|---|---|

| 6-Phosphogluconate Dehydrogenase (Human) | Homo sapiens | E. coli Rosetta2 (DE3) | One-step Ni-NTA Affinity Chromatography | 3-7 mg per 100 mL culture; Near homogeneity | nih.gov |

| 6-Phosphogluconate Dehydrogenase (Sheep Liver) | Ovis aries | E. coli M15 | Ni-NTA Affinity Chromatography | 22.4-fold purification; 61% yield | nih.gov |

| KDPG Aldolase | Escherichia coli | E. coli | Anion-Exchange and Hydrophobic Chromatography (HPLC) | Monodisperse protein | researchgate.net |

| KDPG Aldolase | Zymomonas mobilis | E. coli BL21 Star (DE3) | Ni-ion Affinity and Ion-Exchange Chromatography | Purified to 8.2 mg/ml for crystallization | jmb.or.kr |

| KDPG Aldolase | Haloferax volcanii | H. volcanii | Ni-NTA Affinity and Size Exclusion Chromatography | Purified enzyme | asm.org |

| 6-Phosphogluconate Dehydratase (EDD) | Caulobacter crescentus | E. coli BL21 (DE3) | Ni-TED Affinity Chromatography | 19 mg from 4.9 g cells; Apparent homogeneity | frontiersin.org |

Crystallographic Studies for Structural Determination

X-ray crystallography is a powerful technique for elucidating the three-dimensional structure of enzymes at atomic resolution, providing critical insights into their catalytic mechanisms and substrate specificity. Several enzymes that interact with this compound or its close analogs have been structurally characterized.

The crystal structure of 6-phosphogluconate dehydrogenase (6PGDH) from sheep liver has been determined, revealing a homodimeric protein where each monomer consists of three domains. nih.govrcsb.org The active site is located at the interface between the two subunits. nih.gov Structural studies of the enzyme in complex with its substrate, 6-phosphogluconate (PDB entry 1PGP), show that the substrate's 6-phosphate group binds to an arginine residue (Arg446) from the C-terminal tail of the adjacent subunit, highlighting the functional importance of the dimeric structure. nih.gov The use of substrate analogues like this compound has been instrumental in mechanistic studies, helping to elucidate the individual steps of the catalytic reaction, which involves oxidation, decarboxylation, and tautomerization. nih.goviucr.org

Extensive crystallographic work has also been performed on 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase from various organisms. The structure of the enzyme from Pseudomonas putida (PDB ID: 1MXS) was solved and refined to a resolution of 2.20 Å. nih.goviucr.orgrcsb.org It revealed a classic (βα)8-barrel fold, with the active site located in a pocket on the carboxylic side of the barrel. nih.goviucr.org The key Schiff-base-forming lysine (B10760008) residue (Lys145) was identified in this pocket. nih.gov Similarly, the crystal structure of KDPG aldolase from Zymomonas mobilis was determined at 1.8 Å resolution. iucr.orgiaea.org Crystallographic studies on the E. coli KDPG aldolase have been particularly insightful; researchers successfully trapped a covalent carbinolamine intermediate by soaking crystals with pyruvate under acidic conditions, providing a structural snapshot of a key step in the catalytic cycle. pnas.orgumontreal.ca

Crystallographic data for these enzymes are typically obtained by first growing high-quality protein crystals, often using vapor diffusion methods (hanging or sitting drop). pnas.orgresearchgate.netiucr.org These crystals are then exposed to a high-intensity X-ray beam, often from a synchrotron source, to generate diffraction patterns from which the electron density and ultimately the atomic structure can be calculated. iucr.orgresearchgate.net

Table 2: Selected Crystallographic Data for Related Enzymes

| Enzyme | Source Organism | PDB ID | Resolution (Å) | Space Group | Key Structural Features / Findings | Reference(s) |

|---|---|---|---|---|---|---|

| 6-Phosphogluconate Dehydrogenase | Ovis aries | 2PGD | 2.0 | Not specified | Dimer with three domains per subunit; active site at subunit interface. | rcsb.org |

| KDPG Aldolase | Pseudomonas putida | 1MXS | 2.20 | P2₁3 | (βα)₈-barrel structure; active site with Schiff-base forming Lys145. | nih.goviucr.orgrcsb.org |

| KDPG Aldolase | Escherichia coli | Not specified | 1.95 | Not specified | Trapped covalent carbinolamine intermediate in the active site. | pnas.org |

| KDPG Aldolase | Zymomonas mobilis | Not specified | 1.8 | P2₁2₁2₁ | High-resolution structure of the apo-enzyme determined. | iucr.orgjmb.or.kriaea.org |

| KDPG Aldolase | Streptococcus suis | Not specified | 2.8 | R32 | Preliminary X-ray diffraction analysis completed. | iucr.org |

| KD(P)G Aldolase | Sulfolobus solfataricus | Not specified | 2.35 | Not specified | Structure determined in complex with KDPG. | researchgate.net |

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 2-keto-3-deoxy-6-phosphogluconate (KDPG) |

| 6-phosphogluconate (6PG) |

| Pyruvate |

| Glyceraldehyde-3-phosphate |

| NADP (Nicotinamide adenine (B156593) dinucleotide phosphate) |

| NADPH (Reduced nicotinamide (B372718) adenine dinucleotide phosphate) |

| Nickel-Nitriloacetic acid (Ni-NTA) |

| Imidazole |

| Tris |

| Sodium chloride |

| Polyethylene glycol |

| Ammonium sulfate |

| Sodium acetate |

| Glycerol (B35011) |

| Dithiothreitol (DTT) |

| HEPES |

| Manganese chloride (MnCl₂) |

| Tris-carboxymethyl ethylene diamine (TED) |

| Ribulose 5-phosphate |

| 3-keto-2-deoxy-6-phosphogluconate |

| 1-deoxyribulose 5-phosphate |

| 2-keto-3-deoxygalactonate (KDPGal) |

| 2-ketogluconate |

| Dihydroxyacetone |

| Hydroxypyruvate |

| Galactose |

| Glucose |

| Xylonate |

| 3-phosphoglycerate (3PG) |

| Fructose 1,6-bisphosphate |

Applications and Future Directions in Research

Metabolic Engineering for Bioproduction and Enhanced Biocatalysis

Metabolic engineering efforts are focused on harnessing and optimizing biological pathways for the efficient synthesis of 2-Deoxy-6-phosphogluconate and other valuable chemicals. As a key intermediate in the Entner-Doudoroff (ED) pathway, manipulating the flux towards KDPG can enhance biocatalytic processes. frontiersin.org

The limited commercial availability of this compound has historically hindered research, but recent advances in biocatalysis have enabled its efficient, gram-scale production. frontiersin.org A highly effective one-step enzymatic method utilizes the 6-phosphogluconate dehydratase (EDD) from Caulobacter crescentus (CcEDD). frontiersin.orgresearchgate.net This approach involves the direct dehydration of the readily available substrate 6-phosphogluconate (6PG). frontiersin.org

The process has been optimized for high yield in a bioreactor setting. frontiersin.org The recombinant CcEDD enzyme is produced in Escherichia coli, purified, and then used for the conversion. frontiersin.org Research has demonstrated that under optimal conditions, the enzyme completely converts the 6PG substrate into KDPG. frontiersin.org A subsequent straightforward purification process yields stereochemically pure KDPG, achieving a final yield of approximately 90%. frontiersin.org This efficient biocatalytic system is a significant step towards making KDPG more accessible for research and industrial applications. frontiersin.orgresearchgate.net

| Parameter | Optimized Condition | Source |

| Enzyme | Recombinant 6-phosphogluconate dehydratase (CcEDD) | frontiersin.org |

| Substrate | 6-phosphogluconate (6PG) | frontiersin.org |

| pH | 8.0 (HEPES/KOH buffer) | frontiersin.org |

| Temperature | 37°C | frontiersin.org |

| Cofactor | 5 mM MnCl₂ | frontiersin.org |

| Yield | ~90% | frontiersin.org |

The optimization of microbial strains, particularly Escherichia coli and Pseudomonas species, is a key strategy for enhancing the production of compounds derived from the Entner-Doudoroff (ED) pathway, where this compound is a central metabolite. researchgate.netmdpi.com A primary metabolic engineering technique involves redirecting the carbon flux from glycolysis towards the ED pathway and the pentose (B10789219) phosphate (B84403) (PP) pathway. nih.govresearchgate.net This is often achieved by deleting the gene pgi, which encodes phosphoglucose (B3042753) isomerase, an enzyme that channels glucose-6-phosphate into the main glycolytic (EMP) pathway. researchgate.netd-nb.info Blocking this initial step forces glucose metabolism through alternative routes, thereby increasing the pool of intermediates like 6-phosphogluconate, the direct precursor to KDPG. nih.govd-nb.info

Further enhancements can be made by deleting the genes edd (phosphogluconate dehydratase) and eda (KDPG aldolase) in strains where accumulation of KDPG itself is the goal, preventing its further breakdown. researchgate.net Conversely, in processes where downstream products are desired, overexpression of ED pathway enzymes can be beneficial. nih.gov For instance, engineering E. coli for riboflavin (B1680620) production involved deleting pgi and the ED pathway genes (edd and eda) to maximize the flux of 6-phosphogluconate into the PP pathway, a strategy that could be adapted to control KDPG levels. d-nb.info Similarly, in industrial production of 2-ketogluconic acid by Pseudomonas plecoglossicida, the ED pathway is the primary route for glucose consumption, and manipulating its genes, such as edd, has been shown to increase product yield by up to 8%. mdpi.comresearchgate.net These strategies demonstrate that targeted genetic modifications can successfully channel metabolic flux to optimize industrial bioprocesses centered around KDPG metabolism.

Design of Novel Bioreactor Systems for Biocatalytic Production of this compound

Harnessing KDPG Aldolases for Stereocontrolled Organic Synthesis

KDPG aldolases (E.C. 4.1.2.14) are powerful biocatalysts that have garnered significant interest in organic synthesis. jmb.or.kr These enzymes catalyze the reversible, stereoselective aldol (B89426) addition of pyruvate (B1213749) to a wide array of aldehyde acceptors. nih.govpnas.org This capability makes them exceptionally useful for creating complex molecules with high precision.

The primary synthetic application of KDPG aldolases is in the formation of carbon-carbon bonds, a fundamental transformation in organic chemistry. pnas.orgacs.orgresearchgate.net They utilize pyruvate as the nucleophile to attack an electrophilic aldehyde, creating a 4-hydroxy-2-ketobutyrate framework. acs.orgcapes.gov.brnih.gov This resulting structure is a versatile building block that can be converted into various other functionalities, such as β-hydroxy aldehydes and α-amino-γ-hydroxy carboxylic acids. nih.gov Unlike many other aldolases, KDPG aldolases operate under kinetic control, which ensures the production of stereochemically pure products. researchgate.net The enzymatic reaction proceeds with high efficiency, often resulting in nearly quantitative yields and exceptional enantiomeric excesses (>99.7%). nih.gov

A key advantage of KDPG aldolases for synthetic chemistry is their broad substrate specificity, particularly towards the aldehyde component. acs.orgcapes.gov.br Unlike many other pyruvate aldolases, they readily accept a range of short-chain, non-carbohydrate, and unnatural aldehydes as substrates. acs.orgnih.govduke.edu The main requirements for an aldehyde to be a substrate appear to be minimal steric bulk and the presence of electron-withdrawing groups near the carbonyl carbon. acs.orgcapes.gov.br

Furthermore, KDPG aldolases sourced from different microorganisms exhibit distinct properties regarding stability and stereoselectivity, offering a valuable toolkit for chemists. acs.orgduke.eduresearchgate.net For example, the aldolases from Pseudomonas putida and Escherichia coli are specific for the D-configuration at C2 of the aldehyde substrate, whereas the enzyme from Zymomonas mobilis shows no such stereochemical preference. acs.orgresearchgate.net This variation allows for the synthesis of different diastereomers of the final product simply by selecting the appropriate enzyme. duke.eduresearchgate.net Researchers have also employed rational design and directed evolution to create mutant enzymes with enhanced selectivity and catalytic activity towards non-natural substrates, further expanding their synthetic utility. nih.govnih.govresearchgate.net

| Enzyme Source | Key Characteristics | Source |

| Escherichia coli | Specific for D-stereochemistry at C2 of the aldehyde substrate. | acs.orgresearchgate.net |

| Pseudomonas putida | Specific for D-stereochemistry at C2 of the aldehyde substrate. | acs.orgresearchgate.net |

| Zymomonas mobilis | Displays no stereochemical discrimination with regard to the electrophilic substrate. | acs.orgresearchgate.net |

| Mutant Enzymes | Can be engineered for enhanced selectivity for unnatural substrates and improved catalytic efficiency. | nih.govnih.gov |

Synthetic Utility in Carbon-Carbon Bond Formation

Development of Biosensors and Diagnostic Tools

The development of biosensors and diagnostic tools is an emerging area of research for this compound, driven by its specific interactions with certain enzymes and its increased availability through efficient biocatalytic synthesis. frontiersin.orgimec-int.com While direct biosensors for KDPG are not yet widely established, its unique properties suggest significant potential.

A promising application lies in diagnostics for infectious diseases. Research has shown that this compound is a selective inhibitor of the enzyme 6-phosphogluconate dehydrogenase (6PGDH) from Trypanosoma brucei, the parasite that causes African trypanosomiasis (sleeping sickness). researchgate.net Since this enzyme is a validated drug target, the specific interaction with KDPG could be exploited to develop sensitive and specific diagnostic assays to detect the parasite or to be used in high-throughput screening platforms for identifying new trypanocidal drugs. researchgate.net

The principle of using deoxy-sugar phosphates in diagnostics is well-established. For example, the analog 2-deoxy-D-glucose is widely used in positron emission tomography (PET) scans for cancer diagnosis, as cancer cells uptake it at a high rate. nih.gov Another analog, 2-deoxy-glucose-6-phosphate, is used in laboratory assays to study mosaicism in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. nih.gov These examples highlight the diagnostic potential of sugar analogs. The ability to now produce pure KDPG efficiently provides the necessary prerequisite for developing novel sensing layers and diagnostic systems based on its unique biochemical interactions. frontiersin.orgresearchgate.net

Therapeutic Targets in Pathogen Metabolism

This compound has emerged as a molecule of interest in the development of novel therapeutic strategies against pathogenic microorganisms. Its structural similarity to key metabolic intermediates allows it to act as a competitive inhibitor of essential enzymes in pathways that are vital for pathogen survival and proliferation.

One notable target is the enzyme FraB in Salmonella enterica. FraB is a deglycase involved in the catabolism of fructose-asparagine, a nutrient source for the bacterium during infection. Research has demonstrated that this compound can act as a competitive inhibitor of FraB. frontiersin.org This inhibition is significant because the inactivation of FraB leads to the accumulation of a toxic metabolite, suggesting that targeting this enzyme could be a viable antimicrobial strategy.

Furthermore, this compound shows potential as an inhibitor of 6-phosphogluconate dehydrogenase (6PGDH). oup.comnih.gov This enzyme is a critical component of the pentose phosphate pathway (PPP), which is essential for producing NADPH and the precursors for nucleotide biosynthesis. nih.gov The PPP is particularly important in pathogens for mitigating oxidative stress and for the synthesis of cellular components. The ability of this compound to be oxidized by 6PGDH from various species, including the protozoan parasite Trypanosoma brucei, highlights its potential as a broad-spectrum inhibitor. nih.govmicrobiologyresearch.org In Trypanosoma brucei, 6PGDH is considered a validated drug target, making inhibitors of this enzyme particularly relevant for anti-parasitic drug development. nih.govresearchgate.net

The Entner-Doudoroff (ED) pathway is another key metabolic route in many Gram-negative bacteria, including several human pathogens, that is not present in eukaryotes. wikipedia.orgasm.org This pathway utilizes 2-keto-3-deoxy-6-phosphogluconate (KDPG) as a key intermediate. frontiersin.orgwikipedia.org The accumulation of KDPG due to mutations in the ED pathway enzyme KDPG aldolase (B8822740) has been shown to result in bacteriostasis, indicating that disruption of this pathway can inhibit bacterial growth. oup.compsu.edu Given that this compound is a structural analog of intermediates in this pathway, it and its derivatives represent a promising avenue for the development of selective antibacterial agents.

Despite its potential, the therapeutic application of this compound faces challenges. Studies have shown that the compound can be ineffective at inhibiting the growth of pathogens like Salmonella in live-cell assays. This is likely due to a combination of poor cellular uptake, owing to its polarity, and its metabolic transformation by cellular dehydrogenases and phosphatases. frontiersin.org

Emerging Research Questions and Future Perspectives in Metabolic Biochemistry

The exploration of this compound and its analogs opens up several avenues for future research in metabolic biochemistry, with a focus on overcoming its current limitations and expanding its potential applications.

A primary research direction is the rational design and synthesis of non-hydrolyzable and non-metabolizable analogs of this compound. nih.gov The inherent instability and susceptibility of the parent compound to cellular enzymes limit its efficacy as a therapeutic agent. frontiersin.org Future research will likely focus on creating derivatives that are more resistant to degradation while retaining their inhibitory activity. This could involve modifications to the sugar ring or the phosphate group to prevent enzymatic action. The synthesis of various deoxy and methyl analogs of 6-phosphogluconate has already shown promise in inhibiting 6PGDH from Trypanosoma brucei, providing a foundation for this line of inquiry. nih.govresearchgate.net

Another significant area of investigation is the detailed characterization of the interactions between this compound and its target enzymes. While it is known to inhibit enzymes like FraB and 6PGDH, a deeper understanding of the binding kinetics, allosteric regulation, and the precise molecular mechanisms of inhibition is needed. nih.gov High-resolution crystal structures of these enzymes in complex with this compound or its more stable analogs would provide invaluable insights for the structure-based design of more potent and selective inhibitors. plos.org

The role and metabolism of this compound in a wider range of organisms, including non-model and pathogenic species, remain largely unexplored. Investigating its effects on the metabolic networks of these organisms could uncover new therapeutic targets and broaden our understanding of comparative biochemistry. The Entner-Doudoroff pathway, for instance, is present in a diverse array of bacteria, and understanding how compounds like this compound affect this pathway in different species is a key research question. frontiersin.orgasm.org

Furthermore, the potential for directed evolution and protein engineering of enzymes that interact with this compound presents an exciting frontier. For example, enzymes like KDPG aldolase have been engineered to accept a wider range of substrates for applications in biocatalysis. acs.org A similar approach could be used to create enzymes that are highly sensitive to inhibition by this compound analogs, which could be used in synthetic biology applications or as components of diagnostic assays.

Finally, elucidating the off-target effects and the broader metabolic consequences of introducing this compound or its analogs into a biological system is crucial. While the focus has been on specific enzymatic targets, understanding the global metabolic response is essential for predicting potential side effects and for developing effective therapeutic strategies. This will require the use of systems biology approaches, such as metabolomics and flux balance analysis, to map the metabolic perturbations caused by these compounds.

常见问题

Basic Research Questions

Q. What metabolic pathways involve 2-Deoxy-6-phosphogluconate, and what is its biochemical role?

- Answer: this compound is implicated in carbohydrate metabolism, particularly intersecting with the pentose phosphate pathway (PPP). The enzyme 6-phosphogluconate dehydrogenase (6PGD; EC 1.1.1.44) catalyzes the oxidative decarboxylation of 6-phosphogluconate to ribulose-5-phosphate, generating NADPH. While this compound is not a canonical PPP intermediate, its structural similarity to 6-phosphogluconate suggests potential regulatory or competitive inhibitory roles. Researchers should verify its presence in PPP flux studies using isotopic tracing (e.g., -glucose) coupled with LC-MS analysis .

Q. How is this compound hydrolyzed enzymatically, and what experimental systems are used to study this?

- Answer: The phosphatase EC 3.1.3.68 (2-deoxyglucose-6-phosphatase) specifically hydrolyzes 2-deoxy-D-glucose 6-phosphate to 2-deoxy-D-glucose and inorganic phosphate. This enzyme also exhibits activity toward fructose 1-phosphate, necessitating careful substrate specificity controls. Experimental setups involve purified enzyme assays with spectrophotometric detection of phosphate release (e.g., malachite green method) or -NMR to track substrate depletion .

Q. What methods are used to detect and quantify this compound in biological samples?

- Answer: Quantification requires separation techniques like anion-exchange chromatography or capillary electrophoresis, coupled with detection via mass spectrometry (MS) for high specificity. Enzymatic assays using 6PGD or coupled systems with NADPH fluorescence (ex: 340 nm excitation) can be adapted, but validation with synthetic this compound standards is critical to avoid cross-reactivity .

Advanced Research Questions

Q. How can researchers design experiments to study the enzyme kinetics of 6-phosphogluconate dehydrogenase (6PGD) with this compound as a potential inhibitor?

- Answer:

Enzyme Purification: Recombinant 6PGD (EC 1.1.1.44) should be purified via affinity tagging (e.g., His-tag) and validated for activity using 6-phosphogluconate as a positive control.

Kinetic Assays: Perform steady-state kinetics with varying this compound concentrations. Monitor NADPH production at 340 nm. Use nonlinear regression to calculate (inhibition constant) and determine competitive/non-competitive inhibition modes.

Structural Analysis: Co-crystallization trials with 6PGD and this compound can reveal binding interactions. Mutagenesis of active-site residues (e.g., Lys-185, Arg-189 in yeast 6PGD) may validate inhibition mechanisms .

Q. What synthetic strategies are effective for generating this compound analogues to probe enzyme specificity?

- Answer:

- Chiral Center Installation: Use the Evans aldol reaction to establish stereochemistry at C2 and C3 positions, as demonstrated in the synthesis of (R)-2-methyl-4-deoxy analogues .

- Selective Phosphorylation: Employ dibenzyl phosphochloridate at low temperatures (-20°C) to phosphorylate the primary alcohol of intermediate diols. Deprotection via hydrogenolysis yields the free phosphate .

- Validation: Confirm analogue purity via /-NMR and assess inhibitory potency against 6PGD using ITC (isothermal titration calorimetry).

Q. How can researchers resolve contradictions in reported enzymatic activity data for phosphatases acting on this compound?

- Answer: Contradictions often arise from:

- Substrate Impurities: Validate substrate purity via HPLC-MS.

- Cofactor Interference: Test reactions in metal-free buffers (e.g., EDTA addition) to rule out nonspecific phosphatases.

- pH Dependence: Optimize pH (ex: pH 7.4 for EC 3.1.3.68) and compare activity across studies .

- Orthogonal Assays: Cross-verify using -NMR and malachite green assays to confirm phosphate release kinetics .

Methodological Notes

- Experimental Design: Always include negative controls (e.g., heat-inactivated enzyme) and substrate blanks to account for non-enzymatic hydrolysis.

- Data Analysis: Use software like GraphPad Prism for kinetic modeling. Report mean ± SD from triplicate assays.

- Safety: Handle phosphorylated compounds and organic solvents under fume hoods with PPE (gloves, goggles) as per safety guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。